Cas no 1803567-03-4 (Octahydro-2H-pyrido[4,3-b]morpholine)
![Octahydro-2H-pyrido[4,3-b]morpholine structure](https://www.kuujia.com/scimg/cas/1803567-03-4x500.png)
Octahydro-2H-pyrido[4,3-b]morpholine Chemical and Physical Properties
Names and Identifiers
-
- Octahydro-2H-pyrido[4,3-b]morpholine
-
- MDL: MFCD28246533
- Inchi: 1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2
- InChI Key: AKVZQOUKDWLMFU-UHFFFAOYSA-N
- SMILES: O1CCNC2CNCCC12
Octahydro-2H-pyrido[4,3-b]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201152-0.05g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-201152-5g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-201152-0.25g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-201152-0.1g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-201152-1.0g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-201152-10g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-201152-1g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-201152-0.5g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 0.5g |
$809.0 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035959-1g |
Octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 95% | 1g |
¥4893.0 | 2023-04-01 | |
Enamine | EN300-201152-5.0g |
octahydro-2H-pyrido[4,3-b]morpholine |
1803567-03-4 | 5.0g |
$2858.0 | 2023-03-01 |
Octahydro-2H-pyrido[4,3-b]morpholine Related Literature
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on Octahydro-2H-pyrido[4,3-b]morpholine
Recent Advances in the Study of Octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1803567-03-4)
Octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1803567-03-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications.
The compound's unique structural features, including its fused pyrido-morpholine ring system, contribute to its biological activity. Researchers have explored its role as a scaffold for designing novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Recent synthetic methodologies have improved the efficiency and yield of Octahydro-2H-pyrido[4,3-b]morpholine production, enabling more extensive pharmacological evaluations.
One of the key areas of investigation has been the compound's potential as a modulator of neurotransmitter systems. Preliminary studies suggest that Octahydro-2H-pyrido[4,3-b]morpholine may interact with serotonin and dopamine receptors, making it a candidate for treating mood disorders such as depression and anxiety. Additionally, its structural similarity to known pharmacophores has prompted research into its antimicrobial and antiviral properties, with promising results against resistant strains of bacteria and viruses.
Recent preclinical studies have also highlighted the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies indicate favorable bioavailability and low toxicity, further supporting its potential as a drug candidate. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are critical for advancing to clinical trials.
In conclusion, Octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1803567-03-4) represents a versatile and promising molecule in pharmaceutical research. Ongoing studies are expected to elucidate its full therapeutic potential and address current limitations. The integration of computational modeling and high-throughput screening techniques may further accelerate its development, paving the way for novel treatments in CNS and infectious diseases.
1803567-03-4 (Octahydro-2H-pyrido[4,3-b]morpholine) Related Products
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 61549-49-3(9-Decenenitrile)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)




